Lipophilicity Advantage Over Mono-Chloro Analog
The target compound exhibits an XLogP3 value of 3.2, which is 0.6 log units higher than that of 2-chloroquinoline-3-carbaldehyde (XLogP3 = 2.6) as computed by the identical PubChem algorithm [1][2]. This difference translates to an approximately 4‑fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability and distinct tissue-distribution behavior for derivative libraries built from this scaffold.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde (CAS 73568-25-9): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (approximately 4× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem release 2025.04.14 |
Why This Matters
A 0.6 log unit lipophilicity increase is sufficient to alter a compound's CNS penetration score, plasma protein binding, and metabolic clearance pathway—making the target scaffold a structurally distinct choice for projects optimizing ADME profiles.
- [1] PubChem CID 11032482. 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde: Computed Properties. 2026. View Source
- [2] PubChem CID 690958. 2-Chloroquinoline-3-carbaldehyde: Computed Properties. 2026. View Source
